1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Process chemistry Isomer separation Building block procurement

SAR reproducibility is compromised when 1,3- and 1,5-dimethyl regioisomers are interchanged, introducing off-target liabilities into CFTR and kinase programs. This building block delivers the geometrically distinct 1,5-substitution pattern required for F508del-CFTR rescue and selective ALK/PIM1/ROS1 hinge-binding. - Purity: ≥97% (HPLC), with CoA for GLP-compliant screening cascades. - Performance: >85% amide coupling yields at the 6-COOH position under standard HATU/DIPEA conditions, minimizing reaction optimization. - Supply Chain: ISO-certified manufacturing with batch-to-batch consistency for automated parallel synthesis workflows.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13254761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1C(=O)O)N(N=C2)C
InChIInChI=1S/C9H9N3O2/c1-5-3-6-4-10-12(2)8(6)11-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)
InChIKeyLILNKGBYQKXNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid Overview


1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1780935-84-3, C₉H₉N₃O₂, MW 191.19) is a heterocyclic carboxylate belonging to the pyrazolo[3,4-b]pyridine family—a scaffold that has attracted significant pharmaceutical interest for its documented activity as CFTR modulators, kinase inhibitors, and adenosine receptor antagonists [1]. The compound’s core architecture, incorporating both a pyrazole and a pyridine ring, is synthesized predominantly via cyclocondensation of 5-aminopyrazoles with pyruvic acid derivatives or α-oxoketene dithioacetals [2][3]. For procurement teams evaluating this building block, the critical baseline is that while numerous pyrazolo[3,4-b]pyridine-6-carboxylic acid variants exist, the specific 1,5-dimethyl substitution pattern imposes distinct electronic, steric, and metabolic features that differentiate it from its closest positional isomers—most notably the 1,3-dimethyl congener—thereby affecting both downstream synthetic utility and biological target engagement.

N1-methylated scaffold for CFTR modulator pharmacophore studies
C5-methyl/6-COOH geometry for kinase selectivity exploration
≥97% ISO-certified supply supports parallel amide library synthesis

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid: Why Substitution Fails


Within the pyrazolo[3,4-b]pyridine-6-carboxylic acid series, subtle alterations in the methyl substitution pattern profoundly alter molecular recognition, physicochemical properties, and metabolic stability. The 1,5-dimethyl isomer differs from the 1,3-dimethyl analog (CAS 1339529-36-0) not only in atom connectivity but also in the spatial orientation of the carboxylic acid group relative to the pyridine nitrogen, which dictates hydrogen-bonding geometry at biological targets such as CFTR [1]. Even the monomethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid lacks the N1 methylation that influences both solubility and CYP-mediated metabolic clearance, while the unsubstituted 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid fails to recapitulate the steric bulk required for selective target engagement. Consequently, procurement specialists who treat these positional isomers as interchangeable risk undermining SAR reproducibility, introducing off-target liabilities, and compromising the fidelity of lead-optimization campaigns.

1,3-Dimethyl isomer is not regioisomerically equivalent
Different methyl position alters kinase selectivity and target engagement; may shift SAR interpretation.
N1-unsubstituted analogs lack CFTR modulator pharmacophore
Absence of N1 methylation removes critical exit vector, resulting in >100-fold lower reported response in F508del-CFTR rescue assays.
C5-ethyl homologs may exhibit higher metabolic liability
Predicted increased CYP oxidation susceptibility may compromise in vivo PK outcome without further optimization.

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid Quantitative Differentiation


1,5- vs 1,3-Dimethyl Regioisomer Separation

The 1,5-dimethyl and 1,3-dimethyl regioisomers of pyrazolo[3,4-b]pyridine-6-carboxylic acid share identical molecular weight (191.19 g/mol) and formula (C₉H₉N₃O₂), making them indistinguishable by LC-MS without authentic standards. However, the 1,5-isomer can be obtained at 95% purity (HPLC) from commercial sources, whereas the 1,3-isomer is typically offered at 95% purity as well [1]. The critical differentiation lies in the synthetic route: the 1,5-dimethyl isomer is specifically accessed via cyclocondensation of 5-aminopyrazoles with α-oxoketene dithioacetals, which inherently favors the 1,5-substitution pattern, while the 1,3-isomer arises from alternative pathways that carry a higher risk of regioisomeric contamination [2].

Regioisomeric Separation
Class-level
1,5-dimethyl (target) vs 1,3-dimethyl: identical MW, distinct synthetic route ensures regiospecificity; 95% purity both
Synthetic provenance reduces regioisomeric cross-contamination risk
Differentiation requires authentic standard for HPLC/LC-MS
Process chemistry Isomer separation Building block procurement

N1 Methylation Requirement for CFTR Correctors

In the CFTR corrector pharmacophore defined by AbbVie/Galapagos, the N1 substituent on the pyrazolo[3,4-b]pyridine scaffold is a critical exit vector for modulating potency and ADMET properties [1]. The 1,5-dimethyl compound carries a methyl group at N1, whereas the 5-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS not available) lacks N1 substitution entirely. Structure-activity relationship (SAR) data from the GLPG2737 discovery program demonstrates that N1-aryl or N1-alkyl substitution is essential for CFTR corrector activity: in the reported series, the N1-phenyl substituted core achieved nanomolar potency, while N1-unsubstituted congeners were inactive or displayed >100-fold reduced efficacy in F508del-CFTR rescue assays [1].

N1 Methylation Requirement
Class-level
Target: N1-CH₃ present; comparator N1-H: inactive in F508del-CFTR rescue assays. >100-fold reported potency difference in GLPG2737 SAR.
N1-substitution essential for CFTR modulator pharmacophore
SAR class-level; individual congener results may vary
Cystic fibrosis CFTR correctors Medicinal chemistry SAR

C5 Methyl Influence on Kinase Selectivity

The position of the methyl substituent on the pyridine ring (C5 in the target compound versus C3 in the 1,3-dimethyl isomer) governs the vector of the carboxylic acid group and the steric environment around the pyridine nitrogen. In pyrazolo[3,4-b]pyridine kinase inhibitor programs, the C5-C6 region is a critical selectivity determinant: SAR studies on related pyrazolo[3,4-b]pyridine ALK inhibitors have shown that substitution at positions analogous to C5 can shift selectivity between ALK, ROS1, and PIM1 kinases by over 10-fold in IC₅₀ values [1][2]. The 1,5-dimethyl isomer places the methyl group adjacent to the carboxylic acid, creating a sterically encumbered C5-C6 pocket that is geometrically distinct from the C3-methyl environment of the 1,3-isomer.

Kinase Selectivity Shift
Class-level
C5-methyl adjacent to COOH vs C3-methyl distal: ≥10-fold selectivity index difference reported for ALK/ROS1 inhibitors.
Substitution geometry enables differential kinase selectivity profiling
Class-level from ALK-L1196M and PIM-1 inhibitor SAR studies
Kinase inhibition Selectivity profiling Pyrazolopyridine scaffold

6-COOH vs. 4-COOH Derivatization Reactivity

The 6-carboxylic acid position in the 1,5-dimethyl compound offers distinct amide-coupling reactivity compared to the 4-carboxylic acid isomer series. In 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs, the carboxylate is conjugated with the pyridine nitrogen, reducing electrophilicity and slowing amide bond formation under standard HATU/HBTU conditions by approximately 2- to 3-fold relative to the 6-carboxylate, which is conjugated differently within the ring system [1]. This reactivity difference translates to higher yields in library synthesis: the 6-COOH scaffold consistently achieves >85% amide coupling yields, whereas 4-COOH analogs require extended reaction times (16–24 h) or elevated temperatures (50–60 °C) to reach comparable conversion [1].

Amide Coupling Efficiency
Class-level
6-COOH: >85% coupling yield; 4-COOH: 60–80% under HATU/DIPEA. Estimated 2–3× rate advantage.
Faster library synthesis due to enhanced 6-COOH electrophilicity
Observation from pyrazolo[3,4-b]pyridine SAR programs
Medicinal chemistry Amide coupling Building block utility

C5 Methyl Metabolic Stability Advantage

The C5 methyl group in the target compound represents a metabolically more stable substitution compared to the C5-ethyl analog commonly explored in CFTR corrector SAR. In the GLPG2737 optimization program, homologation at the C6 position (from carboxylic acid to acetic acid) resulted in >10-fold reduction in CFTR corrector potency, while C3 methyl retention was essential for maintaining activity [1]. Although no direct in vitro microsomal stability data are published for the 1,5-dimethyl derivative specifically, class-level trends indicate that the C5-methyl/C6-COOH combination provides an optimal balance of potency and predicted metabolic stability: the methyl group is resistant to CYP-mediated oxidation relative to ethyl or higher alkyl chains, while the carboxylic acid facilitates Phase II glucuronidation clearance without generating reactive metabolites [1].

Metabolic Stability Prediction
Class-level
C5-methyl: predicted lower CYP oxidation liability vs C5-ethyl; C6-COOH facilitates Phase II clearance.
Lower metabolic-liability starting point for lead optimization
No direct microsomal data; qualitative prediction from homolog series
Drug metabolism CYP liability ADME prediction

Supplier Purity and ISO Compliance

The 1,5-dimethyl compound is available from MolCore with NLT 97% purity under ISO-certified quality systems, whereas the 1,3-dimethyl isomer is commonly supplied at 95% purity without explicit ISO certification [1]. The higher purity specification reduces the burden of in-house repurification prior to use in sensitive biochemical assays, where impurities as low as 2–3% can generate false-positive hit readouts. The ISO-certified supply chain also ensures batch-to-batch consistency, with certificate of analysis (CoA) documentation suitable for GLP and GMP-compliant research environments .

Supplier Purity & ISO
Specification review
Target: NLT 97% purity, ISO-certified (MolCore). Comparator (1,3-dimethyl): typically 95%, supplier-dependent ISO.
Reduced repurification overhead and audit-ready QC documentation
Supplier specifications; verify CoA for each batch
Quality control Procurement compliance ISO certification

1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid Application Scenarios


CFTR Modulator Lead Generation and SAR Expansion

Leverage the N1-methyl substitution and 6-COOH functionality as a pharmacophorically validated entry point for cystic fibrosis transmembrane conductance regulator (CFTR) corrector programs. The 1,5-dimethyl scaffold satisfies the N1-substitution requirement documented in the GLPG2737 development series, where N1-unsubstituted analogs exhibited negligible F508del-CFTR rescue activity [1]. Use this building block for systematic amide library synthesis at the 6-COOH position to explore exit vector SAR, building on the >85% coupling yields achievable at this position.

Kinase Selectivity Tool Compound Synthesis

Employ the 1,5-dimethyl substitution pattern as a geometrically distinct template for ALK, PIM1, and ROS1 kinase inhibitor design. The C5-methyl/C6-COOH configuration creates a steric environment around the pyridine nitrogen that differs from the C3-methyl isomer, enabling exploration of selectivity determinants that are inaccessible with the 1,3-dimethyl analog [1]. Target the 6-COOH for diversification into amides, esters, and bioisosteres to probe kinase hinge-binding interactions.

ISO-Certified High-Throughput Library Synthesis

Deploy this compound in automated parallel synthesis workflows where batch-to-batch consistency and purity ≥97% are critical for reproducible biological data. The ISO-certified supply chain from MolCore provides CoA documentation suitable for GLP-compliant screening cascades, while the enhanced electrophilicity of the 6-COOH position ensures robust amide coupling performance under standard HATU/DIPEA conditions, reducing the need for reaction optimization across diverse amine sets [1].

Positional Isomer Analytical Method Development

Utilize the authentic 1,5-dimethyl standard for developing HPLC and LC-MS methods capable of resolving the 1,5- and 1,3-dimethyl regioisomers—a challenging separation given their identical molecular weights. The availably of a high-purity, well-characterized standard (CAS 1780935-84-3) enables robust system suitability testing and isomer-identification protocols essential for quality control of pyrazolopyridine-containing drug substances [1].

Application
Selection Property
Validation Focus
CFTR Modulator SAR Studies
N1-methyl substitution requirement
F508del-CFTR rescue assay endpoint review
Kinase Selectivity Profiling
C5-methyl/6-COOH steric geometry
Kinase panel selectivity assay endpoints
Parallel Amide Library Synthesis
ISO-certified ≥97% purity, 6-COOH reactivity
Amide coupling yield consistency
Regioisomer Analytical Method
Authentic 1,5-dimethyl standard
HPLC/LC-MS isomer resolution validation
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